Cas no 62827-42-3 (Benzenamine, 3-bromo-5-methoxy-2-methyl-)
Benzenamine, 3-bromo-5-methoxy-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-bromo-5-methoxy-2-methyl-
- 3-Bromo-5-methoxy-2-methylaniline
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- MDL: MFCD24448593
- Inchi: 1S/C8H10BrNO/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,10H2,1-2H3
- InChI Key: YEFCZGSQVGSVEI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1C)N)OC
Computed Properties
- Exact Mass: 214.9946
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 35.25
Benzenamine, 3-bromo-5-methoxy-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019148634-1g |
3-Bromo-5-methoxy-2-methylaniline |
62827-42-3 | 95% | 1g |
$406.85 | 2023-09-01 | |
| Alichem | A019148634-5g |
3-Bromo-5-methoxy-2-methylaniline |
62827-42-3 | 95% | 5g |
$1354.36 | 2023-09-01 | |
| Cooke Chemical | BD2496648-1g |
3-Bromo-5-methoxy-2-methylaniline |
62827-42-3 | 95+% | 1g |
RMB 2464.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637505-1g |
3-Bromo-5-methoxy-2-methylaniline |
62827-42-3 | 98% | 1g |
¥4821.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637505-5g |
3-Bromo-5-methoxy-2-methylaniline |
62827-42-3 | 98% | 5g |
¥16027.00 | 2024-05-06 | |
| Ambeed | A257872-5g |
3-Bromo-5-methoxy-2-methylaniline |
62827-42-3 | 95+% | 5g |
$1845.0 | 2025-04-18 | |
| Crysdot LLC | CD12050834-1g |
3-bromo-5-methoxy-2-methylaniline |
62827-42-3 | 95+% | 1g |
$395 | 2024-07-24 | |
| Crysdot LLC | CD12050834-5g |
3-bromo-5-methoxy-2-methylaniline |
62827-42-3 | 95+% | 5g |
$1382 | 2024-07-24 |
Benzenamine, 3-bromo-5-methoxy-2-methyl- Suppliers
Benzenamine, 3-bromo-5-methoxy-2-methyl- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Benzenamine, 3-bromo-5-methoxy-2-methyl-
Benzenamine, 3-bromo-5-methoxy-2-methyl- and Its Significance in Modern Chemical Research
Benzenamine, 3-bromo-5-methoxy-2-methyl- (CAS No. 62827-42-3) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of both bromo and methoxy substituents on the benzene ring, along with a methyl group at the 2-position, makes it a valuable building block for further functionalization and derivatization.
The chemical structure of Benzenamine, 3-bromo-5-methoxy-2-methyl- imparts distinct reactivity patterns that are exploited in synthetic chemistry. The bromo group at the 3-position allows for nucleophilic aromatic substitution reactions, while the methoxy group at the 5-position can participate in various electrophilic aromatic substitution reactions. Additionally, the methyl group at the 2-position influences the electronic properties of the benzene ring, making it more susceptible to certain types of chemical modifications. These features make it an ideal candidate for constructing more complex molecular architectures.
In recent years, there has been a growing interest in exploring the pharmacological potential of derivatives of Benzenamine, 3-bromo-5-methoxy-2-methyl-. Researchers have been investigating its role as a precursor in the synthesis of novel therapeutic agents. For instance, studies have shown that this compound can be used to develop inhibitors targeting specific enzymes involved in metabolic pathways. The bromo and methoxy substituents provide handles for further chemical manipulation, allowing chemists to tailor the properties of the final product to achieve desired biological activities.
One notable area of research involves the use of Benzenamine, 3-bromo-5-methoxy-2-methyl- in the development of anticancer agents. The ability to introduce various functional groups into its structure has enabled the creation of molecules that can selectively interact with cancer cells. Recent studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against multiple cancer lines while maintaining low toxicity towards healthy cells. This selective toxicity is attributed to the precise targeting of specific molecular targets overexpressed in cancer cells.
The synthesis of Benzenamine, 3-bromo-5-methoxy-2-methyl- itself is an intricate process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been employed to enhance the efficiency of these processes. These methods not only improve the scalability of production but also allow for greater control over regioselectivity and stereoselectivity during synthesis.
The role of computational chemistry in understanding the reactivity and properties of Benzenamine, 3-bromo-5-methoxy-2-methyl- cannot be overstated. Molecular modeling techniques have provided valuable insights into how different substituents influence the electronic structure and reactivity of this compound. By simulating various reaction pathways computationally, researchers can predict outcomes with high accuracy and design experiments more efficiently. This interdisciplinary approach has significantly accelerated progress in developing new derivatives with enhanced pharmacological properties.
In conclusion, Benzenamine, 3-bromo-5-methoxy-2-methyl- (CAS No. 62827-42-3) is a pivotal compound in modern chemical research. Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules with potential therapeutic applications. The ongoing research in this area highlights its importance in drug discovery and development. As new synthetic methodologies and computational tools continue to emerge, further advancements are expected to expand its utility across various fields of chemistry and biology.
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